molecular formula C20H20N4O2S2 B12168662 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12168662
M. Wt: 412.5 g/mol
InChI Key: HXSOQRHALMVMCG-UHFFFAOYSA-N
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Description

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring a thiazole ring, a pyrrole ring, and various substituents. Thiazole rings are known for their presence in many biologically active molecules, contributing to their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the methoxyphenyl and methylthiazolyl groups. The final step involves the formation of the pyrrole ring and the imino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrrole derivatives, such as:

Uniqueness

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N4O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C20H20N4O2S2/c1-12-10-27-17(22-12)7-8-24-9-16(25)18(19(24)21)20-23-15(11-28-20)13-3-5-14(26-2)6-4-13/h3-6,10-11,21,25H,7-9H2,1-2H3

InChI Key

HXSOQRHALMVMCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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